molecular formula C8H10ClNO B136229 (4-Chloro-3,5-dimethylpyridin-2-YL)methanol CAS No. 150054-50-5

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Cat. No.: B136229
CAS No.: 150054-50-5
M. Wt: 171.62 g/mol
InChI Key: CQKHUAFREIMBJI-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4th position, two methyl groups at the 3rd and 5th positions, and a methanol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a nucleophilic substitution reaction with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding methyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields (4-Chloro-3,5-dimethylpyridin-2-YL)aldehyde or (4-Chloro-3,5-dimethylpyridin-2-YL)carboxylic acid, while substitution of the chloro group can yield various amine or thiol derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and the underlying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpyridin-2-YL)methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    (4-Chloro-3,5-dimethylpyridin-2-YL)amine: Contains an amine group instead of a methanol group, leading to different applications and properties.

    (4-Chloro-3,5-dimethylpyridin-2-YL)thiol: Contains a thiol group, which imparts distinct chemical and biological properties.

Uniqueness

The presence of the chloro group in (4-Chloro-3,5-dimethylpyridin-2-YL)methanol imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHUAFREIMBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430824
Record name (4-Chloro-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150054-50-5
Record name (4-Chloro-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 90-95° C., a solution of 4-chloro-2,3,5-trimethylpyridine-N-oxide (60.0 g, 350 mmol) in toluene (920 mL), which was kept at about 60° C., was added over 7 h to acetic anhydride (232 mL). Under vacuum at about 60° C., the reaction mixture was concentrated until 820 mL had been distilled off. Toluene (840 mL) was added and, again, solvents were distilled off (940 mL). Then, toluene (180 mL) and 40% aqueous NaOH (80 mL) were added before the reaction mixture was heated at 50° C. for about 15 h. After addition of saturated aqueous sodium bicarbonate (120 mL), the phases were separated and the aqueous layer was extracted once more with toluene (80 mL). Finally, the combined organic phase was washed with saturated aqueous sodium bicarbonate (120 mL) and evaporated to dryness to give 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine as a brownish oil which solidified upon standing; yield 61.8 g (quantitative).
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Synthesis routes and methods II

Procedure details

4-Chloro-2-ethoxycarbonyl-3,5-Lutidine (1 equivalent) was dissolved in methanol (4 volumes). The solution was cooled in an ice bath and while stirring sodium borohydride (1-4 eq.) was added in portions. The mixture was stirred and heated to reflux (80-85ℑC.). At the end of the reaction, the solvent was evaporated, water (2 volumes) was added and the product was extracted with toluene (2×4 volumes). The combined organic layers were stirred in an ice bath and HCl gas (1.2 eq.) was bubbled in solution. The 4-Chloro-2-hydroxymethyl-3,5-Lutidine hydrochloride salt was filtered, washed with toluene and dried at 50ℑ C. at high vacuum. The product was obtained as a white solid in 85% yield.
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Synthesis routes and methods III

Procedure details

2-carboxy-4-chloro-3,5-lutidine (1 eq.) was suspended in dry dimethylformamide and BH3.THF solution (1M in tetrahydrofuran, 3.5 eq.) was added. The mixture was heated to 60ℑ C. and stirred under a nitrogen atmosphere until completion (1.5 hours). The mixture was cooled in an ice bath and THF/H2O (1:1) mixture (10 volumes) was added slowly. The aqueous layer was saturated with sodium chloride and the tetrahydrofuran layer was separated. The aqueous layer was extracted with ether. The combined organic extracts were dried over sodium sulfate, filtered and the solvent was evaporated under vacuum. The 4-Chloro-2-hydroxymethyl-3,5-Lutidine product was obtained in 51% yield.
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